5-(Ethoxymethyl)quinolin-8-ol
Overview
Description
5-(Ethoxymethyl)quinolin-8-ol is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Ethoxymethyl)quinolin-8-ol is 1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Ethoxymethyl)quinolin-8-ol are not available, it’s known that quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions .Physical And Chemical Properties Analysis
5-(Ethoxymethyl)quinolin-8-ol is a solid at room temperature . It has a molecular weight of 203.24 .Scientific Research Applications
1. Application in Material Science
- Summary : 5-(Ethoxymethyl)quinolin-8-ol has been synthesized and characterized using spectroscopic methods . It has been used in the study of its crystal structure .
- Methods : The crystal structure was determined at room temperature (295 K) by means of X-ray powder diffraction . The molecule was found to adopt a non-planar structure in the solid state .
- Results : The crystal structure is orthorhombic, with space group Pbca and eight molecules per unit cell . The lattice parameters are: a = 7.9551(12) A ̊, b = 17.981(3) A ̊ , c = 15.125(2) A ̊ and V = 2163.5(6) A ̊ 3 .
2. Application in Pesticide Risk Assessment
- Summary : Quinolin-8-ol, which is structurally similar to 5-(Ethoxymethyl)quinolin-8-ol, is listed as an active substance in a regulation for pesticide risk assessment .
- Methods : The risk assessment was conducted by the rapporteur Member State (RMS), Spain, and co-rapporteur Member State (co-RMS), the Netherlands .
- Results : The results of the risk assessment are not provided in the source .
3. Application in Chemical Synthesis
- Summary : “5-(Ethoxymethyl)quinolin-8-ol” is a chemical compound that can be synthesized and used in various chemical reactions .
- Results : The results can vary depending on the specific reaction .
4. Application in Drug Discovery
- Summary : Quinoline, which is structurally similar to “5-(Ethoxymethyl)quinolin-8-ol”, is a vital scaffold for leads in drug discovery .
- Methods : The specific methods of application can vary depending on the drug being developed .
- Results : The results can vary depending on the specific drug being developed .
5. Application in Chemical Storage
- Summary : “5-(Ethoxymethyl)quinolin-8-ol” is a chemical compound that can be stored for use in various chemical reactions .
- Methods : The compound is typically stored in a sealed, dry environment at room temperature .
- Results : Proper storage ensures the compound’s stability and usability for future reactions .
6. Application in Simulation Visualizations
- Summary : “5-(Ethoxymethyl)quinolin-8-ol” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Methods : The specific methods of application can vary depending on the simulation program .
- Results : The results can vary depending on the specific simulation visualization .
Safety And Hazards
properties
IUPAC Name |
5-(ethoxymethyl)quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYCYUYNAZPXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299450 | |
Record name | 5-(ethoxymethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)quinolin-8-ol | |
CAS RN |
22049-19-0 | |
Record name | 22049-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(ethoxymethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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